molecular formula C6H10F3NO2 B14908598 (4S)-5,5,5-Trifluoro-D-leucine

(4S)-5,5,5-Trifluoro-D-leucine

Cat. No.: B14908598
M. Wt: 185.14 g/mol
InChI Key: XFGVJLGVINCWDP-IUYQGCFVSA-N
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Description

(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid is a chiral amino acid derivative characterized by the presence of trifluoromethyl and methyl groups on its carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of asymmetric hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts. The process may include steps such as crystallization and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid: The enantiomer of the compound, with different stereochemistry.

    (2R,4S)-2-Amino-4-methylpentanoic acid: Lacks the trifluoromethyl group, leading to different chemical properties.

Uniqueness

(2R,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

(2R,4S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3-,4+/m0/s1

InChI Key

XFGVJLGVINCWDP-IUYQGCFVSA-N

Isomeric SMILES

C[C@@H](C[C@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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